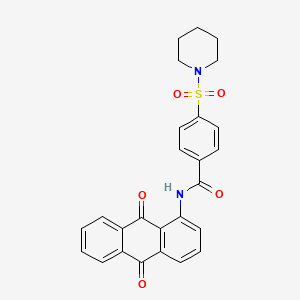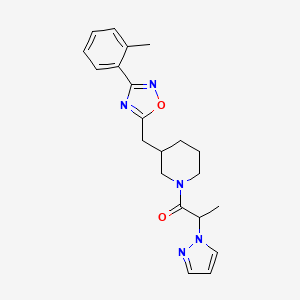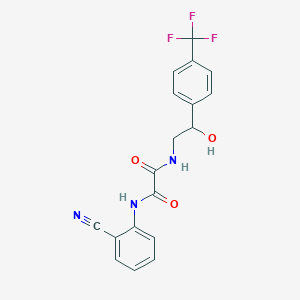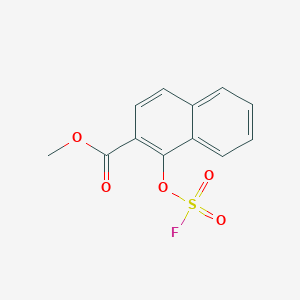![molecular formula C16H28BNO4 B2844308 Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate CAS No. 2376764-71-3](/img/structure/B2844308.png)
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate” is a chemical compound. It is an important intermediate in many biologically active compounds . The compound has a molecular weight of 363.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , is synthesized as an intermediate in biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, sharing a similar dioxaborolan structure, are synthesized through a three-step substitution reaction. Their structures are confirmed via various spectroscopic techniques and X-ray diffraction, and density functional theory (DFT) calculations are consistent with the crystal structures (Huang et al., 2021).
Applications in Polymer Science
- Polymers containing isoDPP units, which include tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate structures, are synthesized. These polymers are deeply colored, soluble in organic solvents, and have molecular weights between 3.5 and 22 kDa (Welterlich et al., 2012).
Biochemical and Pharmacological Research
- Chiral nitronyl nitroxyl radicals, including L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, are synthesized for potential use as radioprotective drugs. Their cytotoxic and radioprotective effects are evaluated in rat glioma C6 cells (Qin et al., 2009).
Catalysis
- Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, is used in palladium-catalyzed coupling reactions with arylboronic acids, illustrating its potential application in catalytic processes (Wustrow & Wise, 1991).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . It’s worth noting that compounds containing a dioxaborolane group are often used in the synthesis of biologically active compounds . They can participate in various chemical reactions, such as borylation , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Result of Action
Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a catalyst.", "Starting Materials": [ "Tert-butyl 3-pyrrolidinecarboxylate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.", "Step 3: Add a base to the reaction mixture to deprotonate the pyrrolidinecarboxylate group.", "Step 4: Add a catalyst to the reaction mixture to facilitate the reaction between the pyrrolidinecarboxylate and the dioxaborolane.", "Step 5: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 6: Quench the reaction mixture with an acid to protonate the product.", "Step 7: Isolate the product by filtration or chromatography." ] } | |
Numéro CAS |
2376764-71-3 |
Formule moléculaire |
C16H28BNO4 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10- |
Clé InChI |
CPKMTYPRYKIRQC-BENRWUELSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)
![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)



![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)





![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)